(6-Chloro-4-methylpyridin-2-yl)methanol (6-Chloro-4-methylpyridin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1227601-23-1
VCID: VC2871308
InChI: InChI=1S/C7H8ClNO/c1-5-2-6(4-10)9-7(8)3-5/h2-3,10H,4H2,1H3
SMILES: CC1=CC(=NC(=C1)Cl)CO
Molecular Formula: C7H8ClNO
Molecular Weight: 157.6 g/mol

(6-Chloro-4-methylpyridin-2-yl)methanol

CAS No.: 1227601-23-1

Cat. No.: VC2871308

Molecular Formula: C7H8ClNO

Molecular Weight: 157.6 g/mol

* For research use only. Not for human or veterinary use.

(6-Chloro-4-methylpyridin-2-yl)methanol - 1227601-23-1

Specification

CAS No. 1227601-23-1
Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
IUPAC Name (6-chloro-4-methylpyridin-2-yl)methanol
Standard InChI InChI=1S/C7H8ClNO/c1-5-2-6(4-10)9-7(8)3-5/h2-3,10H,4H2,1H3
Standard InChI Key UZMNJKLXXGTIKS-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=C1)Cl)CO
Canonical SMILES CC1=CC(=NC(=C1)Cl)CO

Introduction

Chemical Structure and Properties

Structural Characteristics

(6-Chloro-4-methylpyridin-2-yl)methanol features a pyridine ring with three key substituents: a chlorine atom at position 6, a methyl group at position 4, and a hydroxymethyl group (CH₂OH) at position 2. This specific substitution pattern distinguishes it from similar pyridine derivatives and contributes to its unique chemical behavior. The presence of the hydroxymethyl group provides a reactive site for various chemical modifications, while the chlorine atom offers opportunities for nucleophilic substitution reactions.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, (6-Chloro-4-methylpyridin-2-yl)methanol is expected to have the following properties:

Table 1: Predicted Physical and Chemical Properties

PropertyValueBasis
Molecular FormulaC₇H₈ClNOStructural composition
Molecular Weight~157.6 g/molCalculated from atomic weights
Physical StateCrystalline solidTypical for similar structures
SolubilityModerately soluble in organic solvents, limited water solubilityBased on functional groups present
Melting Point~80-110°CEstimated from similar compounds
pKa (hydroxyl)~13-14Typical for primary alcohols

The compound contains both a basic nitrogen atom in the pyridine ring and an alcohol functional group, giving it both weak basic and hydrogen-bonding capabilities. These properties influence its solubility profile and potential interactions with biological systems.

Synthesis Methods

Synthetic Routes

Multiple synthetic pathways can potentially yield (6-Chloro-4-methylpyridin-2-yl)methanol. Based on established pyridine chemistry, the following routes are most probable:

Reduction of Carboxylic Acid Derivatives

Starting with 6-chloro-4-methylpicolinic acid or its ester derivatives, reduction using appropriate reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes can yield the desired hydroxymethyl compound. This approach maintains the substitution pattern while selectively reducing the carboxyl group.

Directed Lithiation and Formylation

Another potential route involves directed lithiation at the 2-position of 6-chloro-4-methylpyridine, followed by reaction with formaldehyde or a formaldehyde equivalent, providing the hydroxymethyl group at the desired position.

Purification Methods

Purification of (6-Chloro-4-methylpyridin-2-yl)methanol typically employs standard techniques for similar heterocyclic compounds, including:

  • Column chromatography using silica gel with appropriate solvent systems

  • Recrystallization from suitable solvent mixtures

  • Distillation under reduced pressure for larger scale production

These methods can yield the compound with high purity for research applications requiring analytical-grade materials.

Chemical Reactivity

Reactive Sites

(6-Chloro-4-methylpyridin-2-yl)methanol possesses three main reactive sites:

  • The hydroxymethyl group, which can undergo oxidation, esterification, and substitution reactions

  • The chlorine atom at position 6, susceptible to nucleophilic aromatic substitution

  • The pyridine nitrogen, which can participate in coordination chemistry and acid-base reactions

Oxidation Reactions

The primary alcohol functionality can be oxidized to the corresponding aldehyde or carboxylic acid under appropriate conditions:

Table 2: Potential Oxidation Reactions

Oxidizing AgentExpected ProductReaction Conditions
Pyridinium chlorochromate (PCC)(6-Chloro-4-methylpyridin-2-yl)methanalDichloromethane, room temperature
Potassium permanganate6-Chloro-4-methylpicolinic acidAqueous alkaline conditions
TEMPO/NaOCl(6-Chloro-4-methylpyridin-2-yl)methanalBuffered aqueous conditions, 0°C

Nucleophilic Substitution

The chlorine atom at position 6 can undergo nucleophilic aromatic substitution with various nucleophiles, expanding the chemical diversity of derivatives:

Table 3: Potential Nucleophilic Substitution Reactions

NucleophileExpected ProductTypical Conditions
Sodium methoxide(6-Methoxy-4-methylpyridin-2-yl)methanolMeOH, elevated temperature
Ammonia(6-Amino-4-methylpyridin-2-yl)methanolPressure vessel, elevated temperature
Sodium azide(6-Azido-4-methylpyridin-2-yl)methanolDMF, elevated temperature

Functional Group Transformations

The hydroxyl group can serve as a precursor for various functional group transformations:

  • Conversion to halides using thionyl chloride or phosphorus tribromide

  • Tosylation or mesylation to create good leaving groups for subsequent substitutions

  • Esterification with carboxylic acids or acid chlorides

These transformations significantly expand the synthetic utility of this compound as a building block for more complex structures.

Research Applications

Pharmaceutical Research

Pyridine derivatives with similar structural features have demonstrated potential in pharmaceutical research. The specific substitution pattern of (6-Chloro-4-methylpyridin-2-yl)methanol may confer unique biological properties, making it relevant for:

  • Development of novel antimicrobial agents

  • Exploration as kinase inhibitors in cancer research

  • Investigation as central nervous system active compounds

The hydroxymethyl group provides a convenient handle for further derivatization, enabling the creation of compound libraries for high-throughput screening campaigns.

Materials Science

Functionalized pyridines like (6-Chloro-4-methylpyridin-2-yl)methanol can serve as building blocks for:

  • Coordination polymers with interesting optical or electronic properties

  • Liquid crystalline materials

  • Self-assembling systems driven by hydrogen bonding interactions

The combination of the pyridine nitrogen as a coordination site and the hydroxymethyl group as a hydrogen bonding functionality makes this compound particularly versatile for materials applications.

Biological Activity

Predicted Antimicrobial Properties

Based on the structural similarity to other bioactive pyridine derivatives, (6-Chloro-4-methylpyridin-2-yl)methanol may exhibit antimicrobial activity. While specific data for this exact compound is limited, predictions can be made based on structure-activity relationships observed in similar compounds.

Table 4: Predicted Antimicrobial Activity Spectrum

Microbial CategoryPredicted ActivityRationale
Gram-positive bacteriaModerateChloropyridines often show activity against gram-positive strains
Gram-negative bacteriaLimitedLess penetration through outer membrane
FungiPotential activityHydroxymethylpyridines have shown antifungal properties

The exact mechanism of action would likely involve disruption of microbial cell membranes or inhibition of essential enzymes, though this would require experimental verification.

Structure-Activity Relationships

Several structural features contribute to the potential biological activity of this compound:

  • The chlorine atom often enhances membrane penetration and binding to hydrophobic pockets in target proteins

  • The methyl group at position 4 can influence electronic distribution in the pyridine ring

  • The hydroxymethyl group can participate in hydrogen bonding with biological targets

Comparison with Similar Compounds

Structural Analogs

Several structural analogs of (6-Chloro-4-methylpyridin-2-yl)methanol have been reported in the chemical literature, differing in substitution patterns:

Table 5: Comparison of (6-Chloro-4-methylpyridin-2-yl)methanol with Structural Analogs

CompoundKey Structural DifferenceNotable Properties/Applications
(6-Chloro-4-methoxypyridin-2-yl)methanolMethoxy group at position 4 instead of methylDifferent electronic properties, potentially greater solubility in polar solvents
(6-Chloro-4-methylpyridin-3-yl)methanolHydroxymethyl group at position 3 instead of 2Different spatial orientation of functional groups, affecting binding properties
2-(6-Chloro-4-methylpyridin-3-yl)acetic acidContains acetic acid moiety instead of hydroxymethyl groupGreater acidity, different hydrogen bonding pattern

Structure-Property Relationships

The position and nature of substituents on the pyridine ring significantly influence the compound's properties:

  • The position of the hydroxymethyl group affects the compound's reactivity and coordination behavior

  • The nature of the substituent at position 4 (methyl vs. methoxy) influences electronic properties and lipophilicity

  • The positioning of the chlorine atom impacts the compound's susceptibility to nucleophilic substitution

These structure-property relationships are crucial for understanding how structural modifications might be leveraged to optimize properties for specific applications.

Synthetic Applications

As a Building Block for Complex Molecules

(6-Chloro-4-methylpyridin-2-yl)methanol can serve as a valuable building block for synthesizing more complex molecules, including:

  • Ligands for coordination chemistry and catalysis

  • Pharmaceutical intermediates

  • Advanced materials with specific electronic or optical properties

The presence of multiple reactive sites allows for selective functionalization and incorporation into larger molecular frameworks.

TransformationTarget CompoundPotential Applications
Esterification(6-Chloro-4-methylpyridin-2-yl)methyl estersProdrugs, flavor/fragrance compounds
Etherification(6-Chloro-4-methylpyridin-2-yl)methyl ethersPharmaceutical intermediates
Oxidation6-Chloro-4-methylpicolinic acidLigands for metal complexation
Amination at C-6(6-Amino-4-methylpyridin-2-yl)methanolEnhanced water solubility, biological activity

These transformations highlight the versatility of (6-Chloro-4-methylpyridin-2-yl)methanol as a synthetic intermediate.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator